![molecular formula C11H14O3S B13135091 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- is an organic compound with a unique structure that combines a butenol backbone with a methylsulfonyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- typically involves the reaction of 3-buten-1-ol with a methylsulfonyl phenyl derivative under specific conditions. One common method involves the use of a cerium catalyst for the dehydration of 1,4-butanediol to produce 3-buten-1-ol, which is then reacted with a methylsulfonyl phenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration processes using cerium catalysts, followed by the reaction with methylsulfonyl phenyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic addition reactions, where it interacts with nucleophiles in biological systems . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-ol: Similar structure but lacks the methylsulfonyl group.
2-(4-methylsulfonyl phenyl) indole derivatives: Possess similar functional groups but different core structures.
Uniqueness
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- is unique due to the presence of both the butenol backbone and the methylsulfonyl phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
(E)-4-(2-methylsulfonylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H14O3S/c1-15(13,14)11-8-3-2-6-10(11)7-4-5-9-12/h2-4,6-8,12H,5,9H2,1H3/b7-4+ |
Clave InChI |
HDYGVSATRGQRMH-QPJJXVBHSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=CC=C1/C=C/CCO |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




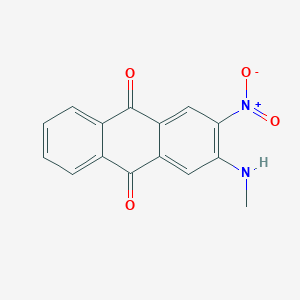
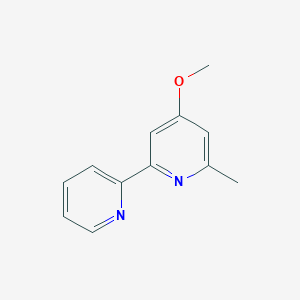
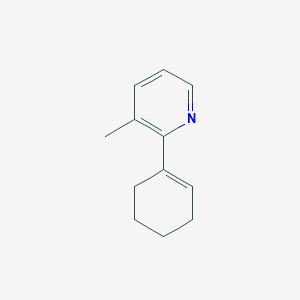
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
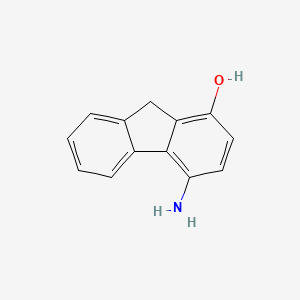
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
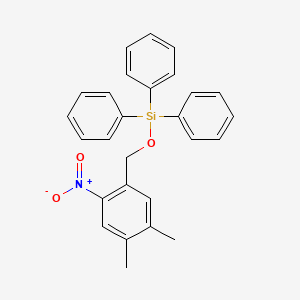
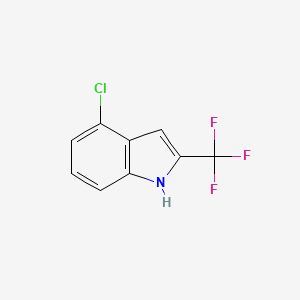
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
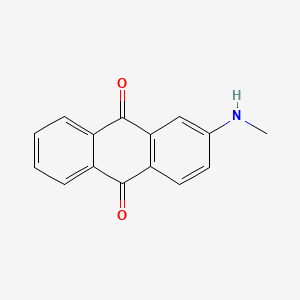

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
